2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Description
2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-9-3-1-7-15(17)21(27)25-19(16-8-2-4-10-20(16)26)12-18(24-25)14-6-5-11-23-13-14/h1-11,13,19,26H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQHLGWAVODTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can be achieved through multiple synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxyacetophenone in the presence of a base to form an intermediate. This intermediate is then reacted with pyridine-3-carbaldehyde and hydrazine hydrate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antifungal and Antibacterial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antifungal and antibacterial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various strains of fungi, including Candida albicans and Cryptococcus neoformans . The mechanism of action often involves disruption of fungal cell membrane integrity or interference with metabolic pathways.
Case Study: Antifungal Activity
In a study evaluating the antifungal activity of pyrazole derivatives, it was found that certain compounds demonstrated high to moderate inhibitory activity against Candida albicans and Cryptococcus neoformans. The results indicated that the presence of specific functional groups enhances the efficacy of these compounds .
| Compound | Inhibition Zone (mm) | Strain Tested |
|---|---|---|
| Compound A | 20 | C. albicans |
| Compound B | 15 | C. neoformans |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Pyrazole derivatives have been identified as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and generation of reactive oxygen species (ROS) .
Case Study: Antitumor Activity
In vitro studies have shown that certain pyrazole derivatives can significantly inhibit the proliferation of cancer cell lines. For example, a derivative structurally similar to our compound was tested against breast cancer cell lines, revealing an IC50 value indicating potent antitumor activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis via ROS |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Anti-inflammatory Effects
Another significant application is in the realm of anti-inflammatory agents. Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
Case Study: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of similar compounds revealed that they effectively reduced inflammation markers in animal models. This suggests potential therapeutic applications for inflammatory conditions such as arthritis.
| Compound | Inflammatory Marker Reduction (%) | Model Used |
|---|---|---|
| Compound A | 75 | Rat model of arthritis |
| Compound B | 60 | Mouse model of colitis |
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(2-hydroxyphenyl)methanone
- (2-Chlorophenyl)(4-hydroxyphenyl)methanone
- 2-Hydroxy-2,3,5-trichlorobenzophenone
Uniqueness
2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Biological Activity
The compound 2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol represents a novel class of pyrazole derivatives with potential therapeutic applications. Pyrazoles have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a pyrazole ring substituted with a chlorobenzoyl group and a pyridine moiety. The molecular formula is , and it exhibits unique properties that contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. A study highlighted that structural modifications in pyrazole compounds can enhance their inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM , compared to standard drugs like dexamethasone which achieved 76% inhibition at 1 µM .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively documented. In vitro studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, including E. coli and S. aureus. For example, a related study reported that specific pyrazole derivatives inhibited bacterial growth effectively, with some compounds showing promising results against methicillin-resistant strains .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives may also possess anticancer properties. A study involving the synthesis of novel pyrazole compounds demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Pyrazole Derivatives
Case Study 1: Anti-inflammatory Effects
A recent study synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity using an in vivo model. The results indicated that certain modifications led to enhanced efficacy in reducing inflammation markers compared to traditional treatments.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole compounds were tested against clinical isolates of S. aureus and E. coli. The findings revealed that specific structural features significantly influenced the antimicrobial potency, with some compounds outperforming existing antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol?
- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. For example, analogous pyrazoline derivatives are prepared by refluxing diketones (e.g., 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione) with substituted hydrazines in ethanol/acetic acid mixtures, followed by purification via silica gel chromatography . Reaction optimization includes controlling stoichiometry, temperature (e.g., reflux for 7–12 hours), and acid catalysis to enhance cyclization efficiency.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using instruments like the Stoe IPDS-II diffractometer, followed by refinement via SHELXL (part of the SHELX suite), reveals bond lengths, angles, and intermolecular interactions (e.g., O–H···N hydrogen bonds stabilizing the crystal lattice) . Dihedral angles between aromatic rings (e.g., pyrazole vs. chlorobenzoyl groups) inform steric and electronic effects relevant to biological activity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., pyridin-3-yl vs. chlorobenzoyl groups).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ± 5 ppm) and fragmentation pathways .
- IR : Identifies functional groups (e.g., C=O stretch of the benzoyl group at ~1680 cm) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina model interactions with target proteins (e.g., DNA gyrase) to explain variations in inhibitory activity across bacterial strains .
- Electron Density Analysis : Multiwfn software calculates electrostatic potential surfaces and bond critical points to assess reactive sites, clarifying discrepancies in reactivity or stability .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyridinyl ring) with activity trends, addressing outliers in experimental data .
Q. What strategies improve synthetic yield and purity of the compound in multi-step reactions?
- Methodological Answer :
- Stepwise Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF for diketone synthesis) improves intermediate stability.
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization steps, reducing byproducts .
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) resolves diastereomers or regioisomers .
Q. How do steric and electronic effects of substituents influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : Software like MarvinSuite predicts lipophilicity; the 2-chlorobenzoyl group increases LogP, enhancing membrane permeability but potentially reducing solubility .
- Metabolite Profiling : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the pyridine ring) to assess metabolic stability .
- CYP450 Inhibition Assays : Microsomal incubations evaluate drug-drug interaction risks, guided by structural analogs .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Assays : Dose-dependent inhibition of target enzymes (e.g., bacterial DNA gyrase) with IC determination via fluorescence-based ATPase activity assays .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., -tagged compound) quantify intracellular accumulation in pathogen models .
- Resistance Mutagenesis : Generating bacterial mutants with altered gyrase subunits identifies binding site specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
